molecular formula C18H31BN2O4 B13410221 2,4-Di(tert-butoxy)pyrimidine-5-boronic acid pinacol ester

2,4-Di(tert-butoxy)pyrimidine-5-boronic acid pinacol ester

Cat. No.: B13410221
M. Wt: 350.3 g/mol
InChI Key: QJTIMGSTGMSZKG-UHFFFAOYSA-N
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Description

2,4-Di(tert-butoxy)pyrimidine-5-boronic acid pinacol ester is a boronic ester derivative of pyrimidine. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The presence of the boronic acid pinacol ester group makes it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di(tert-butoxy)pyrimidine-5-boronic acid pinacol ester typically involves the reaction of 2,4-Di(tert-butoxy)pyrimidine with a boronic acid derivative. One common method is the reaction with pinacol borane under specific conditions to form the desired ester. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Di(tert-butoxy)pyrimidine-5-boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate, used to deprotonate the boronic acid group.

    Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alcohols: Formed through oxidation of the boronic ester group.

Scientific Research Applications

2,4-Di(tert-butoxy)pyrimidine-5-boronic acid pinacol ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Di(tert-butoxy)pyrimidine-5-boronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Di(tert-butoxy)pyrimidine-5-boronic acid pinacol ester is unique due to its tert-butoxy groups, which provide steric hindrance and can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable reagent in specific synthetic applications where such properties are desired.

Properties

IUPAC Name

2,4-bis[(2-methylpropan-2-yl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31BN2O4/c1-15(2,3)22-13-12(11-20-14(21-13)23-16(4,5)6)19-24-17(7,8)18(9,10)25-19/h11H,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTIMGSTGMSZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2OC(C)(C)C)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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